molecular formula C20H32O3 B10795335 20-Hydroxyarachlidonic acid

20-Hydroxyarachlidonic acid

Cat. No.: B10795335
M. Wt: 320.5 g/mol
InChI Key: NNDIXBJHNLFJJP-LOQMXVOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 20-Hydroxyarachidonic acid is synthesized from arachidonic acid through the action of cytochrome P450 enzymes, specifically the CYP4A and CYP4F subfamilies . The process involves omega-hydroxylation, where a hydroxyl group is introduced at the 20th carbon of the arachidonic acid molecule .

Industrial Production Methods: Industrial production of 20-Hydroxyarachidonic acid typically involves the use of recombinant microorganisms or cell cultures engineered to express the necessary cytochrome P450 enzymes. These systems are optimized for high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 20-Hydroxyarachidonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

20-Hydroxyarachidonic acid exerts its effects primarily through the regulation of ion channels and enzymes involved in vascular tone and blood flow. It acts on molecular targets such as potassium channels and protein kinase C, influencing pathways related to vasoconstriction and sodium transport . This regulation is crucial for maintaining blood pressure and kidney function .

Comparison with Similar Compounds

  • 19-Hydroxyarachidonic acid
  • Eicosapentaenoic acid
  • Docosahexaenoic acid

Comparison: 20-Hydroxyarachidonic acid is unique in its specific hydroxylation at the 20th carbon, which imparts distinct biological activities compared to other hydroxylated eicosanoids. For instance, while 19-Hydroxyarachidonic acid also regulates vascular tone, its effects and potency differ due to the position of the hydroxyl group . Eicosapentaenoic acid and docosahexaenoic acid, being omega-3 fatty acids, have different metabolic pathways and physiological roles .

Properties

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

(5E,8E,11E,14E)-20-hydroxyicosa-5,8,11,14-tetraenoic acid

InChI

InChI=1S/C20H32O3/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h1,3-4,6-7,9-10,12,21H,2,5,8,11,13-19H2,(H,22,23)/b3-1+,6-4+,9-7+,12-10+

InChI Key

NNDIXBJHNLFJJP-LOQMXVOYSA-N

Isomeric SMILES

C(CC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)O)CCO

Canonical SMILES

C(CCC=CCC=CCC=CCC=CCCCC(=O)O)CCO

Origin of Product

United States

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